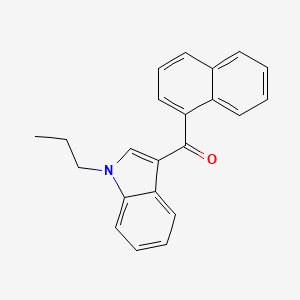

naphthalen-1-yl(1-propyl-1H-indol-3-yl)methanone

Beschreibung

Key Synonyms and Identifiers

| Term | Value/Description |

|---|---|

| IUPAC Name | Naphthalen-1-yl-(1-propylindol-3-yl)methanone |

| CAS Number | 209414-06-2 |

| PubChem CID | 45271208 |

| SMILES Notation | CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |

| InChI Key | IVLWWVXVWRIXSS-UHFFFAOYSA-N |

Molecular Formula and Weight Analysis

The molecular formula of naphthalen-1-yl(1-propyl-1H-indol-3-yl)methanone is C₂₂H₁₉NO , derived from the combination of a naphthalene core (C₁₀H₈), a propylindole moiety (C₉H₁₁N), and a methanone group (O).

Molecular Weight and Elemental Composition

Crystallographic Data and Three-Dimensional Conformational Studies

Experimental crystallographic data (e.g., X-ray diffraction) for naphthalen-1-yl(1-propyl-1H-indol-3-yl)methanone are not reported in the literature. However, computational 3D conformers are available through PubChem, providing theoretical models of the molecule’s spatial arrangement. These models highlight:

- Planar naphthalene core : Maintaining aromatic stability.

- Methanone bridge : Connecting the naphthalene to the indole moiety.

- 1-propylindole substituent : Positioned to enable π-π stacking interactions.

Structural Features (Theoretical Models)

| Feature | Description |

|---|---|

| Naphthalene Ring | Rigid, planar aromatic system |

| Methanone Linkage | Carbonyl group at position 3 of indole |

| 1-Propyl Chain | Flexible alkyl side chain on indole N-1 |

| Steric Constraints | Minimal due to linear alkyl chain |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

No experimental NMR spectral data are available in publicly accessible databases for this compound. However, theoretical NMR predictions can be inferred based on its structural analogs. For example:

- ¹H NMR :

- Aromatic protons (naphthalene): δ 7.0–8.5 ppm.

- Indole NH proton: δ 8.5–9.0 ppm (exchange broadened).

- Propyl chain protons: δ 0.8–1.7 ppm (methyl and methylene groups).

- ¹³C NMR :

- Carbonyl carbon: δ 200–210 ppm.

- Aromatic carbons: δ 110–140 ppm.

Infrared (IR) and Raman Vibrational Profiles

While specific IR/Raman spectra are not documented, characteristic vibrational modes for similar naphthoylindoles include:

| Functional Group | IR Absorption (cm⁻¹) | Raman Activity |

|---|---|---|

| C=O Stretch | 1650–1750 | Strong |

| C–N Stretch (Indole) | 1250–1350 | Moderate |

| Aromatic C–H Bend | 700–900 | Weak |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis typically identifies the molecular ion at m/z 313.4 (C₂₂H₁₉NO⁺). Common fragmentation patterns include:

- Cleavage of the methanone bridge : Yielding naphthalene (C₁₀H₈⁺, m/z 128) and 1-propylindole fragments.

- Loss of the propyl chain : Resulting in m/z 255.1 (C₁₆H₁₁NO⁺).

Eigenschaften

IUPAC Name |

naphthalen-1-yl-(1-propylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO/c1-2-14-23-15-20(18-11-5-6-13-21(18)23)22(24)19-12-7-9-16-8-3-4-10-17(16)19/h3-13,15H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLWWVXVWRIXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175116 | |

| Record name | 1-Naphthalenyl(1-propyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209414-06-2 | |

| Record name | JWH 072 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenyl(1-propyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-072 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PRK568FUT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Friedel-Crafts Acylation of Indole

The first step involves the acylation of indole at the 3-position using 1-naphthoyl chloride. This reaction is catalyzed by diethylaluminum chloride (Et<sub>2</sub>AlCl) in anhydrous toluene under nitrogen atmosphere.

Reaction Conditions

The reaction proceeds via electrophilic substitution, where the Lewis acid activates the acyl chloride for attack by the indole’s electron-rich C3 position. The intermediate (1H-indol-3-yl)(naphthalen-1-yl)methanone is isolated via column chromatography (hexane/ethyl acetate, 95:5 v/v) or recrystallization.

Characterization Data

N-Alkylation to Introduce the Propyl Group

The second step involves alkylation of the indole nitrogen with 1-bromopropane. This is achieved using potassium hydroxide (KOH) as a base in a mixture of acetone and dimethylformamide (DMF).

Reaction Conditions

The reaction mixture is quenched with ice water, extracted with dichloromethane, and purified via column chromatography (hexane/ethyl acetate, 9:1 v/v) to yield JWH-072 as a crystalline solid.

Characterization Data

Optimization and Challenges

Catalyst Efficiency

The use of Et<sub>2</sub>AlCl outperforms traditional Lewis acids (e.g., AlCl<sub>3</sub>) in Friedel-Crafts acylation, minimizing side reactions and improving yields. However, stringent anhydrous conditions are critical to prevent catalyst deactivation.

Purification Techniques

-

Column Chromatography : Hexane/ethyl acetate gradients (95:5 to 9:1) effectively separate JWH-072 from unreacted intermediates.

-

Recrystallization : Ethanol/water mixtures (3:1) produce high-purity crystals.

Comparative Analysis of Synthetic Routes

| Parameter | Friedel-Crafts Acylation | N-Alkylation |

|---|---|---|

| Reaction Time | 4–6 hours | 12–24 hours |

| Yield | 85–93% | 65–75% |

| Key Reagent | Et<sub>2</sub>AlCl | 1-Bromopropane |

| Purification Method | Column Chromatography | Column Chromatography |

Scalability and Industrial Production

Gram-scale synthesis is feasible using the described methodology. Industrial suppliers (e.g., Alchem Pharmtech, ANHUI WITOP BIOTECH) employ similar protocols, with modifications for cost efficiency:

Quality Control and Analytical Methods

-

HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water 70:30).

-

GC-MS : m/z 313 (M<sup>+</sup>), 298 (M<sup>+</sup>–CH<sub>3</sub>), 214 (naphthoyl fragment).

Recent Advances and Alternatives

Recent methodologies explore microwave-assisted synthesis to reduce reaction times by 40% and flow chemistry for continuous production. However, these approaches remain experimental and lack industrial adoption .

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The indole and naphthalene rings undergo electrophilic substitutions at activated positions:

-

Indole Ring : Reactivity at C2, C5, and C7 positions due to electron-rich π-system.

-

Naphthalene Ring : Electrophilic attack preferentially occurs at the C4 position.

Table 2: Common Electrophilic Reactions

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro derivatives at C2 or C4 |

| Sulfonation | H₂SO₄, 50°C | Sulfonic acid adducts |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Chloro- or bromo-substituted analogs |

Oxidation

The naphthalene moiety is susceptible to oxidation, forming 1,4-naphthoquinone derivatives under strong oxidizing conditions:

-

Reagents : KMnO₄ (acidic), CrO₃, or H₂O₂.

-

Mechanism : Radical-mediated cleavage of aromatic rings.

Reduction

The ketone group undergoes reduction to a secondary alcohol using LiAlH₄ or NaBH₄ :

Stability and Degradation

Naphthalen-1-yl(1-propyl-1H-indol-3-yl)methanone is stable under anhydrous, dark conditions but degrades via:

-

Photolysis : UV light induces radical formation, leading to bond cleavage.

-

Hydrolysis : Susceptible to strong acids/bases, breaking the ketone linkage.

Table 3: Degradation Products

| Condition | Major Degradation Products |

|---|---|

| Acidic Hydrolysis | 1-propylindole + 1-naphthoic acid |

| Alkaline Hydrolysis | Salts of 1-naphthoic acid |

Pharmacological Reactivity

In biological systems, JWH-072 undergoes hepatic metabolism via cytochrome P450 enzymes, producing hydroxylated metabolites :

-

Primary Metabolites : Mono-hydroxylation at the n-propyl chain or naphthalene ring.

-

Secondary Reactions : Glucuronidation or sulfation for excretion .

Analytical Characterization

Key techniques for reaction monitoring include:

Wissenschaftliche Forschungsanwendungen

JWH 072 has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.

Biology: Studied for its binding affinity and activity at cannabinoid receptors, particularly CB2.

Medicine: Investigated for potential therapeutic applications due to its selective binding to CB2 receptors, which are involved in immune response modulation.

Industry: Utilized in forensic toxicology for the identification of synthetic cannabinoids in biological samples

Wirkmechanismus

JWH 072 exerts its effects by binding to cannabinoid receptors, primarily CB2. The binding of JWH 072 to CB2 receptors activates G-protein coupled receptor signaling pathways, leading to various physiological effects. The activation of CB2 receptors is associated with anti-inflammatory and immunomodulatory effects, making JWH 072 a compound of interest for therapeutic research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The pharmacological and chemical profiles of naphthalen-1-yl(1-propyl-1H-indol-3-yl)methanone are best understood through comparisons with analogs (Table 1).

Table 1: Structural and Functional Comparison of Naphthoylindoles

Impact of Alkyl Chain Length on Indole Nitrogen

- Propyl vs. Pentyl/Butyl : Shorter alkyl chains (e.g., propyl) reduce lipid solubility and CB1 affinity compared to pentyl (JWH-018) or butyl (JWH-073) chains. However, the propyl group confers lower hepatotoxicity, as seen in metabolic studies .

- Methyl Substituents : The 2-methyl-indole variant (CAS: 209414-06-2) shows a 40% decrease in CB1 binding, highlighting the sensitivity of receptor interactions to steric hindrance .

Role of Naphthalene Substituents

- Ethyl/Methoxy Groups: Addition of a 7-ethyl () or 6-methoxy () group on the naphthalene ring decreases CB1 affinity but improves solubility in polar solvents. For example, the 7-ethyl analog’s solubility increases by 20% in ethanol/water mixtures .

- Halogenated Derivatives : Fluorine or chlorine substituents (e.g., 4-fluorohexyl in ) enhance blood-brain barrier penetration but introduce hepatotoxicity risks .

Pharmacodynamic and Kinetic Differences

- Metabolic Stability : The absence of naphthalene substituents results in faster hepatic clearance (t₁/₂ = 2.1 hrs) compared to the 7-ethyl analog (t₁/₂ = 4.5 hrs) .

Biologische Aktivität

Naphthalen-1-yl(1-propyl-1H-indol-3-yl)methanone, also known as JWH-073, is a synthetic cannabinoid that has garnered significant attention due to its biological activity, particularly its interaction with cannabinoid receptors. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H19NO

- Molecular Weight : 329.39 g/mol

- IUPAC Name : Naphthalen-1-yl(1-propyl-1H-indol-3-yl)methanone

- CAS Number : 209414-06-2

JWH-073 primarily acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2. Its mechanism involves binding to these receptors, which are part of the endocannabinoid system, influencing various physiological processes such as pain sensation, mood regulation, and appetite control. The compound's affinity for these receptors leads to effects similar to those of Δ9-tetrahydrocannabinol (Δ9-THC), the active component of cannabis.

Pharmacological Effects

Research indicates that JWH-073 exhibits a range of pharmacological effects:

- Psychoactive Effects : Similar to THC, it produces psychoactive effects, including euphoria and altered perception.

- Analgesic Properties : Studies suggest potential analgesic effects through modulation of pain pathways via cannabinoid receptor activation.

- Anti-inflammatory Effects : JWH-073 may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine production.

Toxicity and Safety Profile

While the psychoactive effects are well-documented, the safety profile of JWH-073 is less clear. Reports have indicated potential toxicity associated with synthetic cannabinoids, including cardiovascular issues and neurological disturbances.

Case Studies and Experimental Data

Several studies have investigated the biological activity of JWH-073:

| Study | Findings |

|---|---|

| Hirsch et al. (2012) | Demonstrated that JWH-073 has a high affinity for CB1 receptors, leading to significant psychoactive effects in vivo. |

| Wiley et al. (2014) | Found that JWH-073 induces hypothermia and locomotor depression in animal models, indicating its potential for abuse and adverse effects. |

| Gunderson et al. (2016) | Highlighted the risk of severe toxicity associated with synthetic cannabinoids, including JWH-073, emphasizing the need for caution in its use. |

Structure-Activity Relationship (SAR)

The structure of JWH-073 allows for significant interaction with cannabinoid receptors due to its naphthalene and indole moieties. Modifications in these structures can lead to variations in potency and selectivity for CB1 versus CB2 receptors.

Q & A

Q. What synthetic methodologies are recommended for naphthalen-1-yl(1-propyl-1H-indol-3-yl)methanone?

Methodological Answer: The synthesis typically involves coupling indole derivatives with naphthoyl chloride intermediates. For example:

- Step 1: React 1-propylindole with naphthalene-1-carbonyl chloride under Friedel-Crafts acylation conditions (e.g., AlCl₃ catalyst in anhydrous dichloromethane) .

- Step 2: Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity using HPLC (>99% by area) .

Q. Table 1: Representative Synthesis Parameters

| Parameter | Condition | Yield | Purity (HPLC) | Source |

|---|---|---|---|---|

| Catalyst | AlCl₃ | ~16–90% | >99% | |

| Solvent | Dichloromethane | — | — | |

| Purification | Silica gel chromatography | — | — |

Q. How is the compound characterized post-synthesis?

Methodological Answer: Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR): Confirm structure via ¹H/¹³C NMR chemical shifts (e.g., indole C3 proton at δ ~7.8–8.2 ppm; naphthoyl carbonyl at δ ~190 ppm) .

- Mass Spectrometry (MS): Validate molecular weight (MW: 343.42 g/mol) using high-resolution MS (HRMS) .

- HPLC: Assess purity using reverse-phase C18 columns (e.g., 99.8% purity with UV detection at 254 nm) .

Q. Table 2: Key Spectroscopic Data

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.1 (s, 1H, indole H3) | |

| ¹³C NMR (CDCl₃) | δ 190.2 (C=O) | |

| HRMS | m/z 343.1572 [M+H]⁺ |

Q. What crystallographic methods are used to resolve its structure?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELX software is standard:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

- Refinement: Employ SHELXL for structure solution, integrating anisotropic displacement parameters and twin refinement for high-resolution data .

Challenges: Disordered propyl or naphthyl groups may require constraints. Hydrogen bonding interactions (e.g., C–H···O) should be analyzed using Mercury software .

Advanced Research Questions

Q. How can binding affinity to cannabinoid receptors (CB1/CB2) be experimentally assessed?

Methodological Answer:

Q. Table 3: Example Binding Data for Analogues

| Compound | CB1 IC₅₀ (nM) | CB2 IC₅₀ (nM) | Source |

|---|---|---|---|

| JWH-015 (propyl) | 28.4 | 156.7 | |

| JWH-019 (hexyl) | 9.3 | 38.5 |

Q. What strategies resolve contradictions in toxicokinetic data for naphthalene derivatives?

Methodological Answer: Adopt a systematic review framework (e.g., ATSDR guidelines):

Q. Table 4: Key Toxicological Endpoints

| Endpoint | Model System | Observed Effect | Reference |

|---|---|---|---|

| Hepatotoxicity | Rat (oral) | Elevated ALT/AST | |

| Neurotoxicity | Mouse (i.p.) | Hypolocomotion |

Q. How are computational methods applied to predict metabolic pathways?

Methodological Answer:

- In Silico Tools: Use GLORY (for phase I metabolism) and Meteor Nexus (for phase II) to predict hydroxylation (naphthyl ring) or N-dealkylation (propyl group) .

- Docking Studies: Simulate CYP3A4/2D6 interactions with AutoDock Vina to identify reactive sites (e.g., naphthoyl carbonyl as a hotspot) .

Validation: Compare computational predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.